molecular formula C16H19N3O3S B14526326 3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide CAS No. 62274-28-6

3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide

Cat. No.: B14526326
CAS No.: 62274-28-6
M. Wt: 333.4 g/mol
InChI Key: AQEGZKDOQZXKHS-UHFFFAOYSA-N
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Description

3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with amino, phenoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the amino and phenoxy groups through electrophilic aromatic substitution reactions . The sulfonamide group can be introduced via sulfonation followed by amination .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-phenoxybenzenesulfonamide: Similar structure but lacks the prop-2-en-1-yl group.

    3-Amino-2-phenoxybenzenesulfonamide: Similar structure but lacks the prop-2-en-1-yl and amino groups.

Uniqueness

3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide is unique due to the presence of the prop-2-en-1-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

62274-28-6

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

3-amino-2-phenoxy-5-[(prop-2-enylamino)methyl]benzenesulfonamide

InChI

InChI=1S/C16H19N3O3S/c1-2-8-19-11-12-9-14(17)16(15(10-12)23(18,20)21)22-13-6-4-3-5-7-13/h2-7,9-10,19H,1,8,11,17H2,(H2,18,20,21)

InChI Key

AQEGZKDOQZXKHS-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N

Origin of Product

United States

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